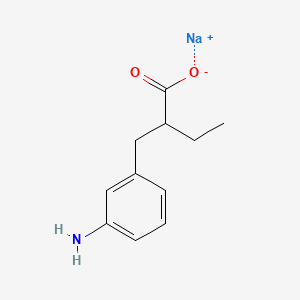
Sodium (1)-2-(m-aminobenzyl)butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (1)-2-(m-aminobenzyl)butyrate is an organic compound that features a sodium ion paired with a butyrate moiety substituted with a meta-aminobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (1)-2-(m-aminobenzyl)butyrate typically involves the reaction of m-aminobenzyl alcohol with butyric acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the sodium salt form. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (1)-2-(m-aminobenzyl)butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium (1)-2-(m-aminobenzyl)butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium (1)-2-(m-aminobenzyl)butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
m-Aminobenzyl alcohol: Shares the aminobenzyl group but lacks the butyrate moiety.
Butyric acid: Contains the butyrate moiety but lacks the aminobenzyl group.
Sodium butyrate: Similar in containing the sodium and butyrate components but lacks the aminobenzyl substitution.
Uniqueness
Sodium (1)-2-(m-aminobenzyl)butyrate is unique due to the combination of the sodium ion, butyrate moiety, and m-aminobenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
94108-16-4 |
|---|---|
Fórmula molecular |
C11H14NNaO2 |
Peso molecular |
215.22 g/mol |
Nombre IUPAC |
sodium;2-[(3-aminophenyl)methyl]butanoate |
InChI |
InChI=1S/C11H15NO2.Na/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8;/h3-5,7,9H,2,6,12H2,1H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
VGXQASATECXZKH-UHFFFAOYSA-M |
SMILES canónico |
CCC(CC1=CC(=CC=C1)N)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


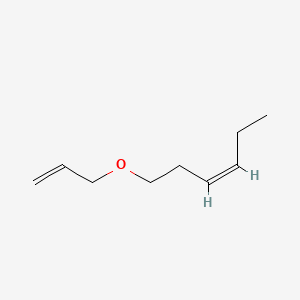
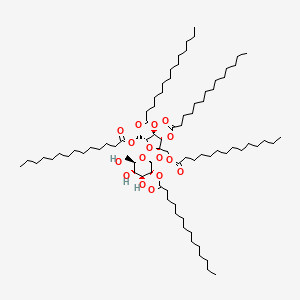
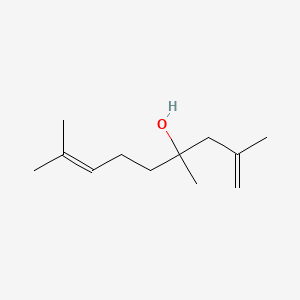
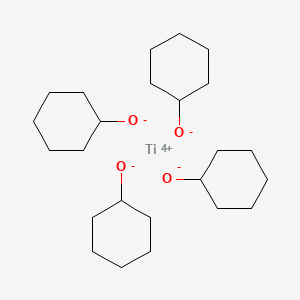
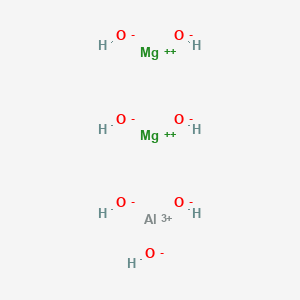
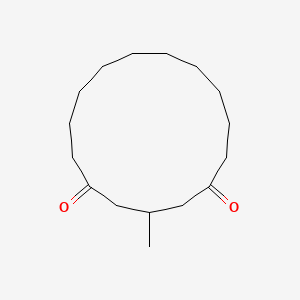
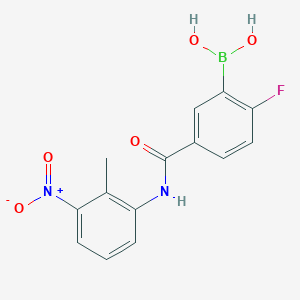

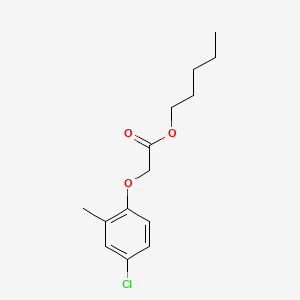

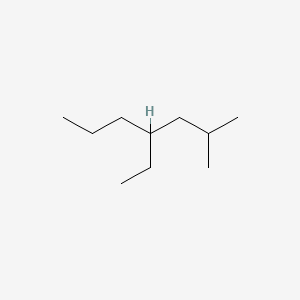
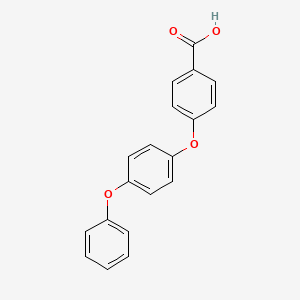

![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)
